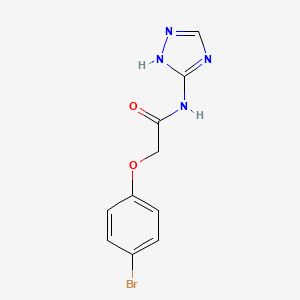
4-isopropylphenyl 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"4-isopropylphenyl 4-methoxybenzoate" likely refers to a specific organic compound characterized by its functional groups: an isopropyl group attached to a phenyl ring and a methoxybenzoate ester. Compounds with such structures are significant in various chemical and pharmaceutical research contexts due to their unique properties and potential applications.
Synthesis Analysis
The synthesis of complex organic compounds like "4-isopropylphenyl 4-methoxybenzoate" can involve multiple steps, including catalyzed reactions, esterification, and selective functional group transformations. An example relevant to such compounds is the waste-free synthesis of condensed heterocyclic compounds via rhodium-catalyzed oxidative coupling, showing advanced synthetic strategies for creating complex molecular architectures (Shimizu et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to "4-isopropylphenyl 4-methoxybenzoate" can be elucidated using spectroscopic techniques and single-crystal X-ray analysis, which provide detailed information on molecular conformations and regioisomer identification (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of "4-isopropylphenyl 4-methoxybenzoate" would involve reactions typical of benzoyl esters and substituted phenyl rings. This includes participation in electrophilic aromatic substitution, nucleophilic acyl substitution, and potential catalyzed reactions for further functionalization. Polymorphism and phase transitions are also critical properties, influencing the solid-state behavior and applications of such compounds (Chia et al., 2017).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Material Science
Waste-Free Synthesis of Condensed Heterocyclic Compounds : A study by Shimizu et al. (2009) demonstrates the rhodium-catalyzed oxidative coupling of substituted arene or heteroarene carboxylic acids with alkynes, which efficiently produces 8-substituted isocoumarin derivatives exhibiting solid-state fluorescence. This method showcases the potential of 4-isopropylphenyl 4-methoxybenzoate in synthesizing fluorescent materials for various applications, including organic electronics and sensing technologies Shimizu, M., Hirano, K., Satoh, T., & Miura, M. (2009). The Journal of Organic Chemistry.
Polymorphism-Dependent Emission : Gu et al. (2012) explored the synthesis and optical properties of di(p-methoxylphenyl)dibenzofulvene and its analogues, which show polymorphism-dependent emission in the solid state. These compounds, including derivatives of 4-isopropylphenyl 4-methoxybenzoate, exhibit potential for use in optical waveguides and amplified spontaneous emission, highlighting their relevance in advanced optical materials and devices Gu, X., Yao, J., Zhang, G., et al. (2012). Advanced Functional Materials.
Environmental Science and Analytical Chemistry
Determination of UV Filters in Environmental Samples : The presence of UV filters, including derivatives of 4-isopropylphenyl 4-methoxybenzoate, in environmental samples like water, sediment, and sewage sludge, has been investigated due to their potential endocrine-disrupting effects. Zhang et al. (2011) developed a method for determining benzophenone and benzotriazole UV filters in sediment and sewage sludge, emphasizing the environmental relevance of these compounds and the need for monitoring their presence in ecosystems Zhang, Z.-F., Ren, N.-q., Li, Y.-F., et al. (2011). Environmental Science & Technology.
Photodegradation Studies of UV Filters : Schwack and Rudolph (1995) studied the photochemistry of dibenzoyl methane UVA filters, including 4-isopropyldibenzoyl methane, under different solvent conditions. Their findings contribute to understanding the stability and degradation pathways of these compounds when exposed to UVA light, which is crucial for assessing their longevity and efficacy in sunscreen formulations Schwack, W. & Rudolph, T. (1995). Journal of Photochemistry and Photobiology B: Biology.
Eigenschaften
IUPAC Name |
(4-propan-2-ylphenyl) 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12(2)13-4-10-16(11-5-13)20-17(18)14-6-8-15(19-3)9-7-14/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZBJCUXDJWTIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-6-{4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridazine](/img/structure/B5597395.png)
![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5597399.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-(6-methylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5597414.png)
![1-(4-methoxy-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}phenyl)ethanone](/img/structure/B5597421.png)


![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5597453.png)
![4-amino-N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5597459.png)
![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[(3'-methoxybiphenyl-4-yl)carbonyl]pyrrolidin-3-yl}methanol](/img/structure/B5597461.png)
![1-(4-methoxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5597471.png)
![1-{[2-(3-chlorophenyl)-7-fluoro-3-quinolinyl]methyl}-3-piperidinol](/img/structure/B5597480.png)
![2-pyridinyl[2-(2-pyridinylamino)phenyl]amine](/img/structure/B5597490.png)
![4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine hydrobromide](/img/structure/B5597507.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5597514.png)